REACTION_CXSMILES
|
Cl[C@@:2]([C:5]([OH:7])=[O:6])([CH3:4])[NH2:3].C(Cl)([Cl:10])=O.[O:12]1[CH2:16]CCC1>C1(C)C=CC=CC=1>[Cl:10][CH2:4][CH:2]1[C:5](=[O:6])[O:7][C:16](=[O:12])[NH:3]1
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
Cl[C@](N)(C)C(=O)O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1NC(OC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |